Cas no 2172602-34-3 (2-(5-ethyl-1-hexyl-1H-1,2,3-triazol-4-yl)acetonitrile)

2-(5-Ethyl-1-hexyl-1H-1,2,3-triazol-4-yl)acetonitrile is a specialized organic compound featuring a 1,2,3-triazole core functionalized with an ethyl group at the 5-position and a hexyl chain at the 1-position, along with an acetonitrile substituent at the 4-position. This structure imparts versatility in synthetic applications, particularly in click chemistry and heterocyclic synthesis. The compound's triazole moiety offers stability and potential for further functionalization, while the acetonitrile group enhances reactivity in nucleophilic addition or cyclization reactions. Its balanced lipophilicity, conferred by the hexyl chain, may improve solubility in organic solvents, facilitating its use in intermediate synthesis for pharmaceuticals or agrochemicals. The compound is suitable for researchers exploring novel triazole-based scaffolds.
2-(5-ethyl-1-hexyl-1H-1,2,3-triazol-4-yl)acetonitrile structure
2172602-34-3 structure
Product Name:2-(5-ethyl-1-hexyl-1H-1,2,3-triazol-4-yl)acetonitrile
CAS No:2172602-34-3
MF:C12H20N4
MW:220.314002037048
CID:5767906
PubChem ID:165601212
Update Time:2025-11-07

2-(5-ethyl-1-hexyl-1H-1,2,3-triazol-4-yl)acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-(5-ethyl-1-hexyl-1H-1,2,3-triazol-4-yl)acetonitrile
    • 2172602-34-3
    • EN300-1598615
    • Inchi: 1S/C12H20N4/c1-3-5-6-7-10-16-12(4-2)11(8-9-13)14-15-16/h3-8,10H2,1-2H3
    • InChI Key: FAEQKGTVFZJECL-UHFFFAOYSA-N
    • SMILES: N1(C(=C(CC#N)N=N1)CC)CCCCCC

Computed Properties

  • Exact Mass: 220.16879665g/mol
  • Monoisotopic Mass: 220.16879665g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 7
  • Complexity: 232
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 54.5Ų

2-(5-ethyl-1-hexyl-1H-1,2,3-triazol-4-yl)acetonitrile Pricemore >>

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Additional information on 2-(5-ethyl-1-hexyl-1H-1,2,3-triazol-4-yl)acetonitrile

2-(5-Ethyl-1-Hexyl-1H-1,2,3-Triazol-4-Yl)Acetonitrile: A Comprehensive Overview

2-(5-Ethyl-1-Hexyl-1H-1,2,3-Triazol-4-Yl)Acetonitrile, also known by its CAS number NO2172602-34-3, is a compound of significant interest in the fields of organic chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential applications in various industries. In this article, we will delve into the synthesis, structure, properties, and applications of this compound, as well as recent advancements in its research.

The molecular structure of 2-(5-Ethyl-1-Hexyl-1H-1,2,3-Triazol-4-Yl)Acetonitrile is characterized by a triazole ring system substituted with ethyl and hexyl groups at positions 5 and 1, respectively. The acetonitrile group attached at position 4 further enhances the compound's reactivity and functional versatility. This structure makes it a valuable building block in organic synthesis, particularly in the development of advanced materials such as polymers and pharmaceutical agents.

Recent studies have highlighted the importance of triazole-containing compounds in click chemistry. The presence of the acetonitrile group in NO2172602-34-3 facilitates efficient click reactions, enabling the formation of robust chemical bonds under mild conditions. This property has been exploited in the synthesis of novel materials with tailored properties for applications in drug delivery systems and electronic devices.

In terms of synthesis, NO2172602-34-3 can be prepared via a multi-step process involving nucleophilic substitution and cyclization reactions. Researchers have optimized these steps to achieve high yields and purity levels. The use of environmentally friendly solvents and catalysts has also been explored to align with green chemistry principles.

The physical properties of NO2172602-34-3, including its melting point, boiling point, and solubility characteristics, have been extensively studied. These properties are critical for determining its suitability in various industrial applications. For instance, its high solubility in organic solvents makes it an ideal candidate for use in coatings and adhesives.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of NO2172602-34-3. Density functional theory (DFT) calculations have revealed that the compound exhibits unique electronic properties due to the conjugation between the triazole ring and the acetonitrile group. These findings have implications for its use in optoelectronic materials.

In conclusion, NO2172602-34-3, or NO 899888998998989, represents a promising compound with diverse applications across multiple disciplines. Its structural features, reactivity, and compatibility with green chemistry practices make it a valuable asset for researchers and industry professionals alike. As ongoing studies continue to uncover new aspects of its properties and potential uses, this compound is poised to play an increasingly significant role in modern material science.

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